![molecular formula C23H27N3O5 B2497895 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide CAS No. 891124-49-5](/img/structure/B2497895.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide" often involves multi-step processes, including cyclization reactions and etherification. For instance, a related process describes synthesizing 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide (Linhong Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds showcases the importance of the 1,3,4-oxadiazole moiety and its derivatives. For example, the structural characterization and bioactivity analysis of such derivatives have been conducted through methods like X-ray crystallography, suggesting their significant antiproliferative activities against various cancer cells (Linhong Jin et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving compounds with the 1,3,4-oxadiazole ring indicate their versatility. These compounds participate in various chemical transformations, including etherification, hydrazidation, and cyclization, leading to derivatives with potentially significant biological activities. The synthesis process often requires precise conditions to ensure the retention of the structural integrity and functional groups (S. Rasool et al., 2016).
Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds have shown significant in vitro inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Some derivatives displayed broad-spectrum antibacterial activities, and a few showed potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity was evaluated against various cancer cell lines, indicating potential applications in developing new anticancer agents (Al-Wahaibi et al., 2021).
Anticancer and Antimycobacterial Agents
2,5-Disubstituted-1,3,4-oxadiazole derivatives have been prepared and screened for in vitro anticancer studies. Some derivatives demonstrated superior activity against certain cancer cell lines, showcasing the potential of oxadiazole derivatives in cancer therapy. Additionally, one analogue was identified as a promising anticancer and antimycobacterial agent (Polkam et al., 2017).
Luminescence Sensing
Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized and found to exhibit characteristic sharp emission bands sensitive to benzaldehyde-based derivatives. This property makes such complexes potential fluorescence sensors for detecting these chemicals (Shi et al., 2015).
Antioxidant Activity
New oxadiazole derivatives bearing 2,6-di-tert-butylphenol moieties have been synthesized and evaluated for their antioxidant properties. Some compounds showed significant free-radical scavenging ability, indicating their potential use as antioxidants (Shakir et al., 2014).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for compounds used as drugs or pesticides. Without specific studies or data, it’s challenging to predict the mechanism of action for this compound.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-6-28-18-12-16(13-19(29-7-2)20(18)30-8-3)21(27)24-23-26-25-22(31-23)17-11-14(4)9-10-15(17)5/h9-13H,6-8H2,1-5H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSURMSBECXGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

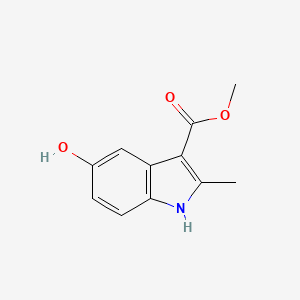
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
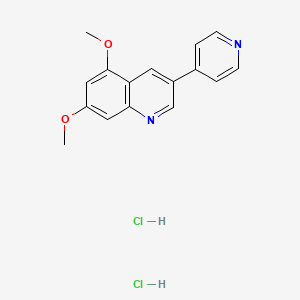
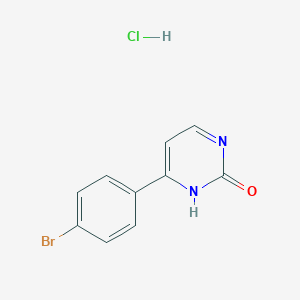
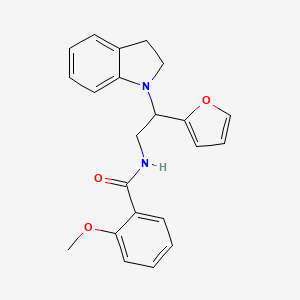
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)


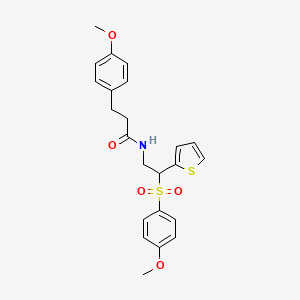
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)